N,N,1-trimethyl-1H-1,3-benzodiazol-4-amine
Description
N,N,1-Trimethyl-1H-1,3-benzodiazol-4-amine is a heterocyclic compound featuring a benzodiazole core substituted with three methyl groups at the 1-position and the two nitrogen atoms. The benzodiazole scaffold is notable for its aromatic stability, which can influence electronic properties and bioavailability compared to non-fused heterocycles.
Properties
IUPAC Name |
N,N,1-trimethylbenzimidazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-12(2)8-5-4-6-9-10(8)11-7-13(9)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAQJTNNCIARYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC=C2N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-trimethyl-1H-1,3-benzodiazol-4-amine typically involves the alkylation of 1H-1,3-benzodiazole-4-amine with methylating agents. One common method is the reaction of 1H-1,3-benzodiazole-4-amine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N,N,1-trimethyl-1H-1,3-benzodiazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzodiazole derivatives with different functional groups.
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- N,N,1-trimethyl-1H-1,3-benzodiazol-4-amine serves as an essential building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.
Coordination Chemistry
- The compound acts as a ligand in coordination chemistry. It can bind to metal ions, forming coordination complexes that exhibit unique catalytic properties. These complexes are significant in catalyzing various chemical reactions, enhancing efficiency in synthetic processes.
Biological Applications
Antimicrobial Properties
- Research indicates that this compound may possess antimicrobial activities. Its derivatives have been studied for their effectiveness against various bacterial strains. For instance, modifications of the benzodiazole structure have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .
Anticancer Potential
- The compound is being explored for its potential use in cancer therapy. Studies have suggested that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
Medicinal Applications
Drug Development
- This compound is under investigation for its potential role in drug development. Its unique structure allows for modifications that can enhance bioactivity and selectivity against specific biological targets. This makes it a candidate for developing novel therapeutic agents aimed at treating diseases such as cancer and infections .
Pharmaceutical Formulations
- The compound's properties make it suitable for incorporation into pharmaceutical formulations. Its ability to interact with biological macromolecules suggests potential applications in creating targeted delivery systems for drugs .
Industrial Applications
Production of Specialty Chemicals
- In industry, this compound is utilized in producing specialty chemicals. Its derivatives are involved in manufacturing dyes and polymers due to their stability and reactivity under various conditions.
Material Science
- The compound's unique properties are also explored in material science applications. It can be used to synthesize materials with specific optical or electronic characteristics, making it valuable for developing advanced materials used in electronics and photonics .
Case Studies
Case Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various derivatives of this compound against standard bacterial strains. Results indicated that certain derivatives exhibited lower minimum inhibitory concentrations compared to conventional antibiotics like ampicillin and norfloxacin .
Case Study 2: Anticancer Mechanism Exploration
Research focused on the anticancer properties of modified benzodiazole compounds derived from this compound demonstrated significant apoptotic effects on cancer cell lines. Mechanistic studies revealed that these compounds could interfere with key signaling pathways involved in tumor growth .
Mechanism of Action
The mechanism of action of N,N,1-trimethyl-1H-1,3-benzodiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit catalytic activity, influencing various chemical reactions. Additionally, the compound’s structure allows it to interact with biological macromolecules, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzodiazole Core
N-Methyl-1H-benzimidazol-4-amine (CID 54380189)
- Molecular Formula : C8H9N3
- Substituents : A single methyl group at the nitrogen (N-methyl) compared to the tri-methylated target compound.
- The SMILES string (CNC1=CC=CC2=C1N=CN2) and InChIKey (UZISZGOHRVXCLK-UHFFFAOYSA-N) confirm the benzimidazole core .
N,1-Dicyclopropyl-1H-1,3-benzodiazol-4-amine (CAS 1258649-97-6)
- Molecular Formula : C13H15N3
- Substituents : Cyclopropyl groups at the 1-position and one nitrogen, contrasting with the methyl groups in the target compound.
- Impact : Cyclopropyl substituents introduce rigidity and altered lipophilicity, which may affect membrane permeability or metabolic stability .
Heterocycle Variations: Benzodiazole vs. Triazole/Tetrazole Derivatives
3-Bromo-N,N,1-trimethyl-1H-1,2,4-triazol-5-amine dihydrochloride (CAS 1609395-34-7)
- Molecular Formula : C4H8BrN5·2HCl
- Core Structure : A 1,2,4-triazole ring instead of benzodiazole.
N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetrazol-5-amine (CAS 338417-26-8)
- Molecular Formula : C10H10F3N5O
- Core Structure : Tetrazole ring with a trifluoromethoxy-phenyl group.
- Electronic Effects : The electron-withdrawing trifluoromethoxy group decreases electron density, impacting binding to biological targets such as enzymes or receptors .
Anticancer and Anti-inflammatory Analogues
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
N,N,1-trimethyl-1H-1,3-benzodiazol-4-amine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzodiazole ring system with three methyl groups attached to the nitrogen atoms. The structural formula can be represented as follows:
This compound exhibits properties typical of benzodiazole derivatives, which are known for their diverse pharmacological activities.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through various mechanisms:
- Inhibition of Protein–Protein Interactions (PPIs) : Similar compounds have been shown to inhibit critical protein interactions involved in signaling pathways such as STAT3. For instance, derivatives of benzothiadiazole have demonstrated significant inhibition of STAT3 with IC50 values ranging from 15.8 µM to 25.1 µM .
- Antimicrobial Activity : Benzodiazole derivatives are often evaluated for their antimicrobial properties. Studies on related compounds have shown effectiveness against various bacterial strains, indicating that this compound may also possess similar properties .
Biological Activity Data
| Biological Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| STAT3 Inhibition | 15.8 ± 0.6 | Protein–Protein Interaction | |
| Antibacterial Activity | Varies | Gram-positive & Gram-negative bacteria |
Case Studies
Several studies have explored the biological activity of benzodiazole derivatives closely related to this compound:
- Antimicrobial Efficacy : A study tested various benzodiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the benzodiazole structure significantly enhanced antimicrobial activity .
- Cancer Research : Investigations into the role of benzodiazoles in cancer therapy have revealed their potential as inhibitors of oncogenic pathways. For example, compounds with similar structures were found to inhibit cancer cell proliferation by targeting specific signaling pathways associated with tumor growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
